![molecular formula C12H15N3 B6497361 1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile CAS No. 1455965-95-3](/img/structure/B6497361.png)
1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile
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Overview
Description
“1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile” is a compound that contains a pyridine and a piperidine ring . Pyridine and piperidine are both important heterocyclic compounds used widely in medicinal chemistry . The pyrrolidine ring, a type of piperidine, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies and approaches to these types of compounds have been reported in the literature .Molecular Structure Analysis
The molecular structure of “1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile” likely includes a pyridine ring attached to a piperidine ring via a methylene bridge . The exact structure would depend on the specific synthesis process and any subsequent reactions.Chemical Reactions Analysis
The chemical reactions involving “1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile” would depend on the specific conditions and reagents used. In general, pyrrolidine derivatives can undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile” would depend on its specific structure. For example, the compound may have certain solubility characteristics, melting point, boiling point, etc .Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized in various ways as anticancer agents . For example, several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine-based compounds have also been used as antiviral agents . Their unique chemical structure allows them to interfere with the life cycle of viruses, making them potential candidates for antiviral drug development .
Antimalarial Applications
Some piperidine derivatives have shown potential as antimalarial agents . Their ability to inhibit the growth of Plasmodium parasites, which cause malaria, makes them a valuable area of research in the fight against this disease .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . Their ability to inhibit the growth of various bacteria and fungi makes them useful in the development of new antimicrobial and antifungal drugs .
Antihypertensive Applications
Piperidine derivatives have been used in the treatment of hypertension . They can help to relax and widen blood vessels, reducing blood pressure and improving blood flow .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help to reduce pain and inflammation in the body, making them useful in the treatment of conditions like arthritis .
Anti-Alzheimer Applications
Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease . They may help to slow the progression of the disease and improve cognitive function .
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help to manage the symptoms of conditions like schizophrenia and bipolar disorder .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in the regulation of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2/cyclin a2 . This inhibition could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range .
Future Directions
The future directions for research on “1-[(pyridin-3-yl)methyl]piperidine-4-carbonitrile” could involve further exploration of its potential biological activities and the development of new synthetic methods . This could lead to the discovery of new drugs with this compound as a key structural component .
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-8-11-3-6-15(7-4-11)10-12-2-1-5-14-9-12/h1-2,5,9,11H,3-4,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNAPJZLZHZSDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)piperidine-4-carbonitrile |
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